2-Ethynyl-3-methylthiophene
Overview
Description
2-Ethynyl-3-methylthiophene is a heterocyclic compound featuring a thiophene ring substituted with an ethynyl group at the 2-position and a methyl group at the 3-position.
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to be a potential class of biologically active compounds .
Mode of Action
Thiophene derivatives have been known to exhibit a variety of properties and applications .
Biochemical Pathways
Thiophene derivatives have been reported to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Result of Action
Molecules with the thiophene ring system have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-methylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Ethynyl-3-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
2-Methylthiophene: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylthiophene: Similar structure but with the ethynyl group at the 3-position, leading to distinct chemical properties.
2-Ethylthiophene: Contains an ethyl group instead of an ethynyl group, affecting its chemical behavior
Uniqueness: 2-Ethynyl-3-methylthiophene is unique due to the presence of both the ethynyl and methyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-ethynyl-3-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S/c1-3-7-6(2)4-5-8-7/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXECOAGMUUJLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513466 | |
Record name | 2-Ethynyl-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81294-11-3 | |
Record name | 2-Ethynyl-3-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81294-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethynyl-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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